1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

3-(4-methylphenyl)-1-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c1-13-7-9-14(10-8-13)17-15(12-20)11-19(18-17)16-5-3-2-4-6-16/h2-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUGVPPTLNTKIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351070 | |

| Record name | 1-phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36640-52-5 | |

| Record name | 1-phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde

This technical guide provides a comprehensive overview of the core properties of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. The document details the compound's fundamental chemical and physical characteristics, outlines a detailed synthesis protocol, and presents experimental methodologies for evaluating its potential biological activities.

Core Properties and Data

1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound belonging to the pyrazole class, which is a common scaffold in many biologically active molecules.[1] Its structure, featuring a phenyl group at the 1-position, a p-tolyl group at the 3-position, and a carbaldehyde group at the 4-position of the pyrazole ring, makes it a versatile intermediate for the synthesis of more complex derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is presented in the table below. This data is crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 36640-52-5 | [2][3] |

| Molecular Formula | C₁₇H₁₄N₂O | [4] |

| Molecular Weight | 262.31 g/mol | [4] |

| IUPAC Name | 1-phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | |

| Appearance | White to Orange to Green powder to crystal | |

| Melting Point | 119 °C | |

| Boiling Point | 450 °C at 760 mmHg | |

| Density | 1.12 g/cm³ | |

| LogP | 3.66 | |

| Flash Point | 225.9 °C |

Spectral Data

The structural integrity of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is confirmed through various spectroscopic techniques. Below is a summary of expected and reported spectral characteristics.

| Spectroscopy | Characteristic Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl and p-tolyl groups, a singlet for the pyrazole proton (around δ 8.2 ppm), a singlet for the aldehyde proton (around δ 9.4-10.0 ppm), and a singlet for the methyl protons of the tolyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, aromatic carbons, and the carbons of the pyrazole ring. |

| IR Spectroscopy | Absorption bands indicating the presence of aromatic C-H bonds, the C=O stretching of the aldehyde group, and the C=N stretching of the pyrazole ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |

Experimental Protocols

Synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde

The Vilsmeier-Haack reaction is a widely employed method for the synthesis of pyrazole-4-carbaldehydes.[5][6] This reaction involves the formylation of an active methylene group adjacent to a hydrazone using the Vilsmeier reagent, which is typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Step 1: Synthesis of 4'-Methylacetophenone Phenylhydrazone

-

To a solution of 4'-methylacetophenone (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent) and a catalytic amount of glacial acetic acid.

-

Reflux the reaction mixture for 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated 4'-methylacetophenone phenylhydrazone is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to ice-cold dimethylformamide (DMF, 5 equivalents) with constant stirring.

-

To this freshly prepared Vilsmeier reagent, add the 4'-methylacetophenone phenylhydrazone (1 equivalent) portion-wise, maintaining the temperature at 0-5 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 30 minutes, and then heat at 60-70 °C for 4-6 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution with a saturated sodium bicarbonate solution until the pH is alkaline.

-

The solid product, 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed thoroughly with water, and dried.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure compound.

In Vitro Anti-Inflammatory Activity Assay (Albumin Denaturation Assay)

This assay evaluates the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.

-

Prepare a stock solution of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde in a suitable solvent (e.g., DMSO).

-

Prepare a reaction mixture consisting of 0.2 mL of 1% aqueous bovine serum albumin (BSA) solution, 2.8 mL of phosphate-buffered saline (PBS, pH 6.3), and 2 mL of various concentrations of the test compound.

-

A control group is prepared without the test compound. Diclofenac sodium can be used as a standard reference drug.

-

Incubate the mixtures at 37 °C for 15 minutes, followed by heating at 70 °C for 5 minutes to induce denaturation.

-

After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

In Vitro Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method is used to assess the antimicrobial properties of the compound against various bacterial and fungal strains.

-

Prepare sterile Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

-

Inoculate the agar plates uniformly with the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Create wells of a standard diameter (e.g., 6 mm) in the agar plates using a sterile cork borer.

-

Add a specific volume (e.g., 100 µL) of different concentrations of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde (dissolved in a suitable solvent like DMSO) into the wells.

-

A well containing only the solvent serves as a negative control, and wells with standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) serve as positive controls.

-

Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

-

Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde.

Caption: Synthetic pathway for 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde.

Vilsmeier-Haack Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction involves the formation of the electrophilic Vilsmeier reagent followed by its reaction with the hydrazone intermediate.

Caption: Mechanism of the Vilsmeier-Haack reaction for pyrazole synthesis.

References

- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. epubl.ktu.edu [epubl.ktu.edu]

- 4. 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde | C17H14N2O | CID 689801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. In vitro antimicrobial evaluation of pyrazolone derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde chemical structure and IUPAC name

An In-depth Technical Guide to 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde

Introduction

1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound featuring a pyrazole core.[1] This class of compounds, known as pyrazole derivatives, is a significant area of study in heterocyclic chemistry due to its members' wide range of biological activities.[1][2] Pyrazole-containing molecules have been investigated for their anti-inflammatory, antimicrobial, analgesic, and anticancer properties.[1][2][3] The structure of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, which includes a reactive aldehyde group and multiple aromatic substituents, makes it a versatile building block for the synthesis of more complex pharmaceutical intermediates and novel drug candidates.[1]

Chemical Identity and Structure

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-(4-methylphenyl)-1-phenylpyrazole-4-carbaldehyde .[1] It is commonly referred to by its semi-systematic name, 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Reference |

| CAS Number | 36640-52-5 | [1][4][5] |

| Molecular Formula | C₁₇H₁₄N₂O | [1][4][6] |

| Molecular Weight | 262.31 g/mol | [1][4] |

| Appearance | White to Orange to Green powder/crystal | [7] |

| Melting Point | 117.0 - 121.0 °C | [7] |

| Purity | >98.0% (GC) | [7] |

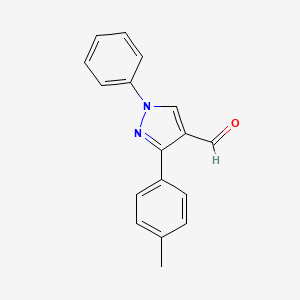

Chemical Structure Diagram

The molecular structure consists of a central five-membered pyrazole ring. A phenyl group is attached to the nitrogen atom at position 1, a p-tolyl (4-methylphenyl) group is at position 3, and a carbaldehyde (formyl) group is at position 4.

Caption: 2D structure of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocols: Synthesis

The synthesis of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction.[2][3] This reaction involves the formylation and cyclization of a substituted acetophenone phenylhydrazone using the Vilsmeier reagent, which is typically a complex of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][3]

Generalized Protocol for Vilsmeier-Haack Synthesis

-

Step 1: Formation of Phenylhydrazone.

-

An appropriately substituted acetophenone (e.g., 4'-methylacetophenone) is reacted with phenylhydrazine.[8]

-

The reactants (in equimolar amounts) are dissolved in a suitable solvent such as absolute ethanol, often with a catalytic amount of a weak acid like glacial acetic acid.[9]

-

The mixture is heated, typically on a water bath, for a period ranging from 30 minutes to several hours until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).[9]

-

Upon cooling, the resulting phenylhydrazone product often precipitates and can be collected by filtration and recrystallized to achieve high purity.[9]

-

-

Step 2: Cyclization and Formylation (Vilsmeier-Haack Reaction).

-

The Vilsmeier-Haack reagent is prepared by slowly adding phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with stirring.[9]

-

The purified phenylhydrazone from Step 1 is dissolved in DMF and added to the cold Vilsmeier-Haack reagent.[9]

-

The reaction mixture is then heated, for instance at 70-80 °C, for several hours (e.g., 5-6 hours).[9] The progress is again monitored by TLC.

-

After completion, the reaction mixture is cooled and poured into a beaker of crushed ice or cold water.[9]

-

The acidic solution is neutralized carefully with a base, such as a saturated solution of sodium bicarbonate, which causes the final product to precipitate.[9]

-

The solid 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is collected by filtration, washed thoroughly with water, and dried. It can be further purified by recrystallization from a suitable solvent.

-

Caption: Generalized workflow for the synthesis of pyrazole-4-carbaldehydes.

Applications in Research and Development

The pyrazole scaffold is a privileged structure in medicinal chemistry. The presence of the aldehyde functional group in 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde provides a reactive handle for further chemical modifications, such as condensation reactions with amines to form imines (Schiff bases) or nucleophilic additions.[1][2] These derivatization capabilities position the compound as a valuable intermediate for creating libraries of new molecules for drug discovery screening. Research on analogous pyrazole derivatives has indicated potential for developing agents with antioxidant and anti-inflammatory activities.[3][9]

References

- 1. Buy 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde | 36640-52-5 [smolecule.com]

- 2. asianpubs.org [asianpubs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. 1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE | 36640-52-5 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carboxaldehyde | 36640-52-5 | TCI AMERICA [tcichemicals.com]

- 8. CAS#:36640-52-5 | 1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE | Chemsrc [chemsrc.com]

- 9. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, a heterocyclic organic compound. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its molecular characteristics and synthesis.

Molecular and Physicochemical Properties

1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative known for its applications as a building block in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyrazole ring with phenyl, p-tolyl, and carbaldehyde substituents, makes it a subject of interest in medicinal chemistry for the development of novel therapeutic agents.[2]

Table 1: Quantitative Data for 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde

| Property | Value |

| Molecular Formula | C₁₇H₁₄N₂O[2][3] |

| Molecular Weight | 262.31 g/mol [2][3] |

| CAS Number | 36640-52-5[2][4] |

| IUPAC Name | 3-(4-methylphenyl)-1-phenylpyrazole-4-carbaldehyde[2] |

| Canonical SMILES | CC1=CC=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3[2] |

| InChI Key | PUUGVPPTLNTKIM-UHFFFAOYSA-N[2] |

Experimental Protocols

The synthesis of pyrazole-4-carbaldehydes is often achieved through the Vilsmeier-Haack reaction.[5][6] This reaction involves the formylation of an active hydrogen-containing compound, in this case, a hydrazone, using a Vilsmeier reagent (a mixture of dimethylformamide and phosphorus oxychloride).

Detailed Methodology for the Synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde:

Step 1: Synthesis of 4-Methylacetophenone Phenylhydrazone (Intermediate)

-

Dissolve 4-methylacetophenone (1 equivalent) and phenylhydrazine (1.1 equivalents) in absolute ethanol.

-

Add a catalytic amount of glacial acetic acid to the mixture.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting precipitate of 4-methylacetophenone phenylhydrazone is collected by filtration, washed with cold ethanol, and dried.

Step 2: Vilsmeier-Haack Cyclization to form 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde

-

In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 2 equivalents) to ice-cold N,N-dimethylformamide (DMF, 5 equivalents) with constant stirring.

-

To this freshly prepared Vilsmeier reagent, add the 4-methylacetophenone phenylhydrazone (1 equivalent) synthesized in the previous step.

-

Heat the reaction mixture to 70-80°C and maintain it for 5-7 hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The solid product, 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, is then collected by filtration, washed thoroughly with water, and dried.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Logical Relationships and Signaling Pathways

The synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde can be visualized as a two-step chemical transformation. The following diagram illustrates the logical workflow from the starting materials to the final product.

Caption: Synthetic pathway of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde | 36640-52-5 [smolecule.com]

- 3. 1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 4. 1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE | 36640-52-5 [chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the heterocyclic compound 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde. The pyrazole core is a significant scaffold in medicinal chemistry, and this particular derivative, featuring phenyl and p-tolyl substitutions, presents a valuable platform for further functionalization in drug discovery and material science. This document details the prevalent synthetic methodology, the Vilsmeier-Haack reaction, including a detailed experimental protocol. It also summarizes the key analytical data for the characterization of this compound and its intermediates.

Introduction

1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is a solid organic compound with the molecular formula C₁₇H₁₄N₂O and a molecular weight of approximately 262.30 g/mol .[1] It belongs to the pyrazole class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole nucleus is a well-established "privileged structure" in medicinal chemistry, found in numerous approved drugs.[2] The presence of a reactive aldehyde group at the 4-position of the pyrazole ring makes this compound a versatile intermediate for the synthesis of a wide range of derivatives.[3][4]

While the specific discovery and historical timeline of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde are not extensively documented in dedicated publications, its synthesis falls under the well-established Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds discovered in 1927.[5] The synthesis of pyrazole-4-carbaldehydes from acetophenone phenylhydrazones using the Vilsmeier-Haack reagent is a widely adopted and efficient method.[3][4][6]

Synthesis

The primary and most efficient route for the synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is a two-step process.[3][7] The first step involves the condensation of p-tolyl acetophenone with phenylhydrazine to form the corresponding phenylhydrazone intermediate. The second step is the cyclization and simultaneous formylation of this intermediate using the Vilsmeier-Haack reagent (a complex of dimethylformamide and phosphorus oxychloride).[3][7]

Synthesis Workflow

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic workflow for 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocols

Step 1: Synthesis of p-Tolyl Acetophenone Phenylhydrazone (Intermediate)

This procedure is adapted from generalized protocols for the synthesis of acetophenone phenylhydrazones.[3][8][9]

-

Reagents and Solvents:

-

p-Tolyl acetophenone

-

Phenylhydrazine

-

Ethanol

-

Glacial Acetic Acid

-

-

Procedure:

-

Dissolve p-tolyl acetophenone (1 equivalent) in ethanol in a round-bottom flask.

-

Add phenylhydrazine (1 to 1.2 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (a few drops) to the reaction mixture.

-

Reflux the mixture for 1-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum.

-

Step 2: Synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde

This protocol is based on the Vilsmeier-Haack cyclization of phenylhydrazones.[3][4][7]

-

Reagents and Solvents:

-

p-Tolyl Acetophenone Phenylhydrazone (from Step 1)

-

Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Sodium bicarbonate solution (for neutralization)

-

-

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a stirrer, prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl₃, 3-4 equivalents) dropwise to ice-cold anhydrous dimethylformamide (DMF) with constant stirring.

-

After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C.

-

Dissolve the p-tolyl acetophenone phenylhydrazone (1 equivalent) in a minimum amount of DMF.

-

Add the solution of the hydrazone dropwise to the pre-formed Vilsmeier-Haack reagent.

-

After the addition, stir the reaction mixture at room temperature for a short period and then heat it to 60-80 °C for 4-8 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the product precipitates out.

-

Filter the crude product, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

-

Vilsmeier-Haack Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction for the formation of pyrazole-4-carbaldehydes from phenylhydrazones is a well-established pathway.

Caption: Generalized mechanism of the Vilsmeier-Haack reaction for pyrazole synthesis.

Characterization and Physicochemical Properties

The structural elucidation of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde and its intermediates is typically achieved through a combination of spectroscopic techniques.

Spectroscopic Data

| Technique | Expected Observations for 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde |

| ¹H NMR | - A singlet for the aldehyde proton (CHO) around δ 9.8-10.0 ppm.- A singlet for the pyrazole ring proton (H-5) around δ 8.5 ppm.- Multiplets for the aromatic protons of the phenyl and p-tolyl groups in the range of δ 7.2-7.9 ppm.- A singlet for the methyl protons (CH₃) of the p-tolyl group around δ 2.4 ppm. |

| ¹³C NMR | - A signal for the aldehyde carbonyl carbon around δ 185 ppm.- Signals for the pyrazole ring carbons.- Signals for the aromatic carbons of the phenyl and p-tolyl groups.- A signal for the methyl carbon of the p-tolyl group around δ 21 ppm. |

| IR (cm⁻¹) | - A strong absorption band for the aldehyde carbonyl (C=O) stretching around 1670-1690 cm⁻¹.- Bands for C=N and C=C stretching of the pyrazole and aromatic rings.- Bands for C-H stretching of the aromatic and methyl groups. |

| Mass Spec. | - A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (C₁₇H₁₄N₂O). |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₄N₂O | [1] |

| Molecular Weight | 262.30 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature. | [3] |

| CAS Number | 36640-52-5 | [10] |

Potential Applications and Biological Activities

Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde serves as a key building block for the synthesis of more complex molecules with potential therapeutic value. The aldehyde functional group is particularly useful for generating derivatives such as Schiff bases, chalcones, and other heterocyclic systems through condensation reactions.[3][7]

While specific biological activity data for 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is not extensively reported, its structural motifs are present in compounds with known pharmacological effects. For instance, the 1,3-diarylpyrazole scaffold is a core component of several biologically active molecules. Further research is warranted to explore the specific biological profile of this compound and its derivatives.

In addition to its pharmaceutical potential, the unique chemical structure of this compound suggests possible applications in material science, potentially in the development of novel materials with specific optical or electronic properties.[3]

Conclusion

1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is a valuable heterocyclic compound with significant potential as a synthetic intermediate in drug discovery and material science. Its synthesis via the Vilsmeier-Haack reaction is an efficient and well-established method. This technical guide provides a foundational understanding of its synthesis and characterization, intended to support further research and development efforts in leveraging this versatile molecular scaffold.

References

- 1. 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde | C17H14N2O | CID 689801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. asianpubs.org [asianpubs.org]

- 4. jocpr.com [jocpr.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. epubl.ktu.edu [epubl.ktu.edu]

- 7. dovepress.com [dovepress.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE | 36640-52-5 [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Data of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde

This guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, tailored for researchers, scientists, and professionals in drug development. The document details the methodologies for its synthesis and spectroscopic characterization, presenting key data in a structured format.

Molecular Structure and Properties

1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative with a molecular formula of C₁₇H₁₄N₂O. Its structure features a central pyrazole ring, substituted at the N1 position with a phenyl group, at the C3 position with a p-tolyl (4-methylphenyl) group, and at the C4 position with a formyl (carbaldehyde) group.

-

IUPAC Name: 3-(4-methylphenyl)-1-phenylpyrazole-4-carbaldehyde[1]

-

CAS Number: 36640-52-5[1]

-

Molecular Weight: 262.30 g/mol [1]

-

Exact Mass: 262.1106 Da[1]

Experimental Protocols

The synthesis and characterization of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde involve standard organic chemistry and analytical techniques.

Synthesis: Vilsmeier-Haack Reaction

The most common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.[2] This reaction involves the formylation of an active hydrogen substrate, in this case, a hydrazone, using a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide).

Step 1: Preparation of 4'-Methylacetophenone Phenylhydrazone An equimolar mixture of 4'-methylacetophenone and phenylhydrazine is refluxed in ethanol with a catalytic amount of glacial acetic acid for approximately one hour.[2] The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate (the hydrazone) is filtered, washed with cold ethanol, and dried.

Step 2: Cyclization and Formylation The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl₃) dropwise to chilled N,N-dimethylformamide (DMF) at 0°C. The previously synthesized 4'-methylacetophenone phenylhydrazone is then added to the Vilsmeier reagent. The reaction mixture is stirred and heated to 60-70°C for several hours.[2] After completion (monitored by TLC), the mixture is carefully poured onto crushed ice and neutralized with a base solution, such as potassium carbonate.[2] The solid product, 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.[2]

-

IR Spectroscopy: Infrared spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.[2] Samples are commonly prepared as potassium bromide (KBr) pellets.[2]

-

Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) source to determine the molecular weight and fragmentation pattern of the compound.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde. Data from closely related analogs are used where specific data for the title compound is not available and are noted accordingly.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference Notes |

| ~9.7 - 10.0 | Singlet | 1H | Aldehyde proton (-CHO) | The aldehyde proton in pyrazole-4-carbaldehydes is characteristically deshielded and appears as a sharp singlet. Data is typical for this class of compounds.[3] |

| ~8.3 | Singlet | 1H | Pyrazole ring proton (C5-H) | The proton at the 5-position of the pyrazole ring appears as a distinct singlet.[4] |

| ~7.2 - 7.8 | Multiplet | 9H | Aromatic protons (Phenyl and p-tolyl) | The protons of the N-phenyl and C-tolyl rings overlap to form a complex multiplet in the aromatic region.[4] |

| ~2.4 | Singlet | 3H | Methyl protons (-CH₃ of tolyl group) | The three protons of the tolyl's methyl group appear as a singlet, a characteristic signal for this functional group on an aromatic ring.[3] |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Reference Notes |

| ~191.0 | Aldehyde carbon (C HO) | The carbonyl carbon of the aldehyde group is highly deshielded.[3] |

| ~114 - 150 | Aromatic and Pyrazole carbons | The carbons of the phenyl, tolyl, and pyrazole rings resonate in this broad range.[3] |

| ~21.3 | Methyl carbon (-C H₃ of tolyl group) | The carbon of the methyl group on the tolyl substituent.[3] |

Table 3: IR Spectroscopic Data

| Frequency (ν_max) cm⁻¹ | Intensity | Assignment | Reference Notes |

| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds in the phenyl and tolyl rings.[4] |

| ~2950-2850 | Medium | Aliphatic C-H stretch (in -CH₃) | Characteristic of the methyl group on the tolyl substituent. |

| ~2800-2700 | Weak | Aldehyde C-H stretch (Fermi doublet) | This pair of weak bands is characteristic of the aldehyde C-H bond.[4] |

| ~1700-1680 | Strong | C=O stretch (aldehyde) | A strong, sharp absorption band indicating the presence of the carbonyl group.[4] |

| ~1610-1590 | Medium | C=N stretch (pyrazole ring) | Characteristic stretching vibration of the carbon-nitrogen double bond within the pyrazole heterocycle.[4] |

| ~1550-1450 | Strong | C=C stretch (aromatic rings) | Multiple strong bands corresponding to the carbon-carbon double bonds in the aromatic systems. |

Table 4: Mass Spectrometry (MS) Data

| m/z Value | Interpretation | Notes |

| 262 | [M]⁺, Molecular Ion | The molecular ion peak corresponds to the molecular weight of the compound (C₁₇H₁₄N₂O).[1] |

| Various | Fragmentation Pattern | Common fragmentation pathways would involve the loss of the aldehyde group (-CHO), cleavage of the phenyl or tolyl groups, and fragmentation of the pyrazole ring. |

Visualizations

The following diagrams illustrate the experimental workflow for characterizing the compound and its detailed molecular structure.

Caption: Workflow for the synthesis and spectroscopic characterization of the target compound.

Caption: Molecular structure of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde.

References

An In-depth Technical Guide to the Solubility of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific quantitative solubility data for 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is not extensively published. This guide, therefore, provides a comprehensive framework of standard experimental protocols and best practices for researchers to determine and understand the solubility profile of this compound. The principles and methods described herein are fundamental to physical chemistry and drug development.

Introduction

1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is a heterocyclic organic compound with a molecular structure that suggests potential applications in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical first step in any research and development pipeline. Solubility profoundly impacts compound screening, formulation, bioavailability, and overall therapeutic efficacy.[1][2][3] Poorly soluble compounds can present significant challenges during drug discovery, leading to unreliable results in in-vitro assays and poor in-vivo performance.[3][4]

This technical guide outlines the standard methodologies for determining the solubility of a solid organic compound like 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde. It covers both qualitative and quantitative approaches, with a focus on the reliable shake-flask method for determining thermodynamic (equilibrium) solubility.

Data Presentation

Since specific experimental data is not available in the public domain, the following table is provided as a template for researchers to systematically record their own findings. It is recommended to conduct solubility tests at a controlled temperature (e.g., 25 °C) and specify the units (e.g., mg/mL, µg/mL, or mol/L).

Table 1: Experimental Solubility of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde

| Solvent Class | Solvent Name | Polarity Index | Solubility (Specify Units) | Observations (e.g., Color, Undissolved Solid) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | ||

| Acetonitrile (ACN) | 5.8 | |||

| Acetone | 5.1 | |||

| Tetrahydrofuran (THF) | 4.0 | |||

| N,N-Dimethylformamide (DMF) | 6.4 | |||

| Polar Protic | Methanol | 5.1 | ||

| Ethanol | 4.3 | |||

| Isopropanol (IPA) | 3.9 | |||

| Non-Polar | Dichloromethane (DCM) | 3.1 | ||

| Toluene | 2.4 | |||

| Hexane | 0.1 | |||

| Diethyl Ether | 2.8 |

Experimental Protocols

Accurate solubility determination requires robust and well-defined experimental procedures. The distinction between thermodynamic and kinetic solubility is crucial; thermodynamic solubility represents the true equilibrium state, while kinetic solubility measures the concentration at which a compound, often dissolved first in a cosolvent like DMSO, precipitates in an aqueous buffer.[5][6] The following protocols focus on determining the thermodynamic solubility in organic solvents.

Materials and Equipment

-

1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde (solid, high purity)

-

Selected organic solvents (analytical or HPLC grade)

-

Analytical balance (±0.01 mg precision)

-

Glass vials or flasks with screw caps (e.g., 2-4 mL)

-

Volumetric flasks and pipettes

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis Spectrophotometer)

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold-standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution.[7]

Procedure:

-

Preparation: Add an excess amount of solid 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde to a pre-weighed glass vial. An amount that ensures a visible excess of solid remains after equilibration is crucial.[7]

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical, but longer times (up to 72 hours) may be necessary. It is recommended to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached; the concentration should plateau.[8]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period (e.g., 1-2 hours) to allow the excess solid to sediment.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. A precise dilution factor is essential for accurate back-calculation.

-

Analysis: Determine the concentration of the diluted sample using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the solubility of the compound in the original saturated solution using the following formula:

Solubility = (Concentration of diluted sample) × (Dilution factor)

-

Replicates: The experiment should be performed in triplicate for each solvent to ensure reproducibility and allow for statistical analysis.

Mandatory Visualization

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of the solubility of a solid organic compound.

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

References

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bmglabtech.com [bmglabtech.com]

- 4. ucd.ie [ucd.ie]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. downloads.regulations.gov [downloads.regulations.gov]

A Technical Guide to the Biological Activities of Pyrazole-4-Carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities. Among these, pyrazole-4-carbaldehyde derivatives have emerged as a particularly promising class of compounds, exhibiting significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of these derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes to aid in research and development.

Core Biological Activities

Pyrazole-4-carbaldehyde derivatives have been extensively studied and have shown a broad spectrum of biological activities.[1][2][3] These activities are largely attributed to the versatile chemical nature of the pyrazole ring, which allows for various substitutions, leading to compounds with tailored pharmacological profiles.[4][5] The aldehyde functional group at the 4-position serves as a key synthetic handle for generating diverse molecular libraries.[5]

Anticancer Activity

A significant body of research has highlighted the potent anticancer effects of pyrazole-4-carbaldehyde derivatives against various cancer cell lines.[4][6][7] These compounds have been shown to inhibit critical signaling pathways involved in cancer cell proliferation and survival.

One notable study reported a series of novel pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors.[4] One compound, in particular, demonstrated excellent cytotoxicity against MCF7 breast cancer cells with an IC50 of 0.25 μM, which was more potent than the standard drug doxorubicin (IC50 of 0.95 μM).[4] Other studies have identified derivatives with significant inhibitory activity against cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[4] For instance, certain indole derivatives linked to a pyrazole moiety showed potent cancer inhibition with IC50 values less than 23.7 µM, surpassing the efficacy of doxorubicin in some cases.[4]

Table 1: Anticancer Activity of Pyrazole-4-Carbaldehyde Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |

| Compound 43 | MCF7 (Breast) | 0.25 | PI3 Kinase inhibitor | [4] |

| Doxorubicin (Standard) | MCF7 (Breast) | 0.95 | - | [4] |

| Compound 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 inhibitor (IC50 = 0.074 µM) | [4] |

| Compound 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 inhibitor (IC50 = 0.095 µM) | [4] |

| Doxorubicin (Standard) | HCT116, MCF7, HepG2, A549 | 24.7–64.8 | - | [4] |

| Compound 53 | HepG2 (Liver) | 15.98 | Dual EGFR and VEGFR-2 inhibitor | [4] |

| Compound 54 | HepG2 (Liver) | 13.85 | Dual EGFR and VEGFR-2 inhibitor | [4] |

Antimicrobial Activity

Pyrazole-4-carbaldehyde derivatives have also demonstrated significant antimicrobial properties, with activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[8][9][10] The antimicrobial efficacy of these compounds is often influenced by the nature of the substituents on the pyrazole ring.[9]

For example, a series of 3-substituted phenyl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehydes were synthesized and showed excellent to good efficacy against pathogenic bacteria when compared to ampicillin.[8] Another study found that derivatives with strong electron-withdrawing groups, such as a nitro group, exhibited enhanced antibacterial and antifungal activities.[9]

Table 2: Antimicrobial Activity of Pyrazole-4-Carbaldehyde Derivatives

| Compound ID | Microorganism | Zone of Inhibition (mm) / MIC (µg/mL) | Standard Drug | Reference |

| [III]c | Pathogenic Bacteria | Promising antibacterial activity | Ampicillin | [8] |

| [III]e | Pathogenic Bacteria | Promising antibacterial activity | Ampicillin | [8] |

| 4a, 4c, 4d, 4h, 4i | Gram-positive and Gram-negative bacteria | Significant antibacterial properties | - | [1] |

| 4a, 4d, 4g, 4j (R1 = NO2) | Bacteria and Fungi | Enhanced antimicrobial activity | - | [9] |

| Compound 3 | Escherichia coli (Gram-negative) | MIC: 0.25 µg/mL | Ciprofloxacin | [11] |

| Compound 4 | Streptococcus epidermidis (Gram-positive) | MIC: 0.25 µg/mL | Ciprofloxacin | [11] |

| Compound 2 | Aspergillus niger (Fungus) | MIC: 1 µg/mL | Clotrimazole | [11] |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole-4-carbaldehyde derivatives is well-documented, with many compounds exhibiting potent activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).[2][11][12] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation.[11][12]

A series of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes were synthesized and evaluated for their anti-inflammatory and analgesic activities, with several compounds showing maximum activity comparable to the standard drug diclofenac sodium.[2]

Table 3: Anti-inflammatory Activity of Pyrazole-4-Carbaldehyde Derivatives

| Compound ID | Assay | % Inhibition / IC50 (µM) | Standard Drug | Reference |

| 4g | Carrageenan-induced paw edema | Maximum activity | Diclofenac sodium | [2] |

| 4i | Carrageenan-induced paw edema | Maximum activity | Diclofenac sodium | [2] |

| 4k | Carrageenan-induced paw edema | Maximum activity | Diclofenac sodium | [2] |

| Compound 4 | - | Better activity than standard | Diclofenac sodium | [11] |

| Y2 | - | IC50: 23.23 mol/L | Aspirin | [1] |

| Y3 | - | IC50: 22.09 mol/L | Aspirin | [1] |

| Y7 | - | IC50: 19.05 mol/L | Aspirin | [1] |

Experimental Protocols

The synthesis and biological evaluation of pyrazole-4-carbaldehyde derivatives involve a series of well-established experimental procedures.

Synthesis: The Vilsmeier-Haack Reaction

A common and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[8][13][14] This reaction typically involves the formylation of a suitable hydrazone precursor using a Vilsmeier reagent, which is a complex of phosphoryl chloride (POCl3) and dimethylformamide (DMF).[8][14]

Detailed Methodology:

-

Hydrazone Formation: An appropriate ketone is reacted with a hydrazine derivative (e.g., phenylhydrazine) in a suitable solvent like ethanol, often with a catalytic amount of acid, to form the corresponding hydrazone.[15][16]

-

Vilsmeier Reagent Preparation: The Vilsmeier reagent is prepared by the dropwise addition of phosphoryl chloride to ice-cold dimethylformamide with constant stirring.

-

Formylation and Cyclization: The hydrazone is then treated with the Vilsmeier reagent. The reaction mixture is typically heated to facilitate the cyclization and formylation, resulting in the pyrazole-4-carbaldehyde derivative.[8][16]

-

Purification: The crude product is purified using techniques such as recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure compound.[15]

-

Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[8][10]

Synthesis of Pyrazole-4-carbaldehydes.

Biological Evaluation: A General Workflow

The biological screening of newly synthesized pyrazole-4-carbaldehyde derivatives follows a systematic workflow to determine their efficacy and preliminary safety profile.

Detailed Workflow:

-

In Vitro Assays:

-

Anticancer Screening: The cytotoxicity of the compounds is typically evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6] This colorimetric assay measures the metabolic activity of cells and provides an indication of cell viability. The results are often expressed as the half-maximal inhibitory concentration (IC50).

-

Antimicrobial Screening: The antimicrobial activity is determined using methods like the broth microdilution method to find the Minimum Inhibitory Concentration (MIC) or the agar well diffusion method to measure the zone of inhibition against various bacterial and fungal strains.[9][17]

-

Anti-inflammatory Screening: In vitro anti-inflammatory activity can be assessed through assays that measure the inhibition of enzymes like COX-1 and COX-2 or the suppression of inflammatory mediators in cell cultures.[12]

-

-

Mechanism of Action Studies: For compounds showing significant activity, further studies are conducted to elucidate their mechanism of action. This may involve specific enzyme inhibition assays (e.g., kinase inhibition assays), molecular docking studies to predict binding interactions with target proteins, and western blotting to analyze the expression of key proteins in signaling pathways.[4][6]

-

In Vivo Studies: Promising candidates from in vitro studies may be advanced to in vivo animal models to evaluate their efficacy and safety in a living organism. For example, the carrageenan-induced paw edema model in rats is a common in vivo assay for anti-inflammatory activity.[2][18]

General Workflow for Biological Screening.

Signaling Pathways

The biological activities of pyrazole-4-carbaldehyde derivatives are often mediated through their interaction with specific signaling pathways.

PI3K/Akt Signaling Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. Several pyrazole-4-carbaldehyde derivatives have been identified as inhibitors of PI3K, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

Inhibition of the PI3K/Akt Pathway.

Conclusion

Pyrazole-4-carbaldehyde derivatives represent a versatile and highly promising scaffold in modern drug discovery. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The synthetic accessibility of these compounds, primarily through the Vilsmeier-Haack reaction, allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as conducting comprehensive preclinical and clinical studies to translate these promising findings into novel therapeutic interventions.

References

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. asianpubs.org [asianpubs.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. chemmethod.com [chemmethod.com]

- 9. Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds | MDPI [mdpi.com]

- 10. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dovepress.com [dovepress.com]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Vilsmeier-Haack Reaction for Pyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its prevalence in approved drugs highlights its significance as a privileged scaffold in drug discovery. The Vilsmeier-Haack reaction offers a powerful and versatile methodology for the synthesis of functionalized pyrazoles, enabling the introduction of a formyl group which serves as a versatile handle for further molecular elaborations. This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction for pyrazole synthesis, detailing its mechanism, experimental protocols, and applications in drug development.

The Vilsmeier-Haack Reaction: Core Principles

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The key to this transformation is the Vilsmeier reagent, a chloroiminium ion, typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride, such as phosphorus oxychloride (POCl₃).[2] This electrophilic species then attacks the electron-rich substrate, leading to formylation.

In the context of pyrazole synthesis, the Vilsmeier-Haack reaction can be employed in two primary ways:

-

Cyclization of Hydrazones: The reaction of acyclic precursors, such as hydrazones or semicarbazones, with the Vilsmeier reagent can lead to the direct formation of the pyrazole ring with a concurrent formylation at the 4-position.[2][3]

-

Formylation of Pre-existing Pyrazoles: A pre-formed pyrazole ring can be directly formylated at an electron-rich position, typically the 4-position, using the Vilsmeier reagent.[4]

Reaction Mechanism and Experimental Workflow

The synthesis of 4-formylpyrazoles via the Vilsmeier-Haack reaction, starting from a hydrazone, generally proceeds through the following mechanistic steps and experimental workflow.

General Reaction Mechanism

The reaction is initiated by the formation of the electrophilic Vilsmeier reagent (a chloroiminium salt). The hydrazone then acts as a nucleophile, attacking the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent elimination and hydrolysis steps to yield the final 4-formylpyrazole.

Caption: General mechanism of Vilsmeier-Haack pyrazole synthesis.

General Experimental Workflow

A typical experimental procedure involves the preparation of the Vilsmeier reagent, followed by the addition of the hydrazone substrate and subsequent workup to isolate the pyrazole product.

Caption: General experimental workflow for pyrazole synthesis.

Quantitative Data Summary

The efficiency of the Vilsmeier-Haack reaction for pyrazole synthesis is influenced by the nature of the substrates and the reaction conditions. The following tables summarize quantitative data from various studies.

Table 1: Vilsmeier-Haack Synthesis of 1,3-Disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes [4]

| Entry | Substrate (R, R') | DMF (equiv.) | POCl₃ (equiv.) | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pr, Me | 5 | 2 | 120 | 2 | 55 |

| 2 | Ph, Me | 5 | 2 | 120 | 2 | 52 |

| 3 | 4-FC₆H₄, Me | 5 | 2 | 120 | 1.5 | 82 |

| 4 | 4-ClC₆H₄, Me | 5 | 2 | 120 | 1.5 | 75 |

| 5 | 4-BrC₆H₄, Me | 5 | 2 | 120 | 1.5 | 70 |

Table 2: Synthesis of 2-(3-aryl-4-formylpyrazol-1-yl)thiazoles [3]

| Entry | Aryl Group | Reaction Time (h) | Yield (%) | Melting Point (°C) |

| 1 | Phenyl | 3 | 68.7 | 110-111 |

| 2 | 4-Methylphenyl | 3 | 72.5 | 120-121 |

| 3 | 4-Methoxyphenyl | 3 | 75.3 | 132-133 |

| 4 | 4-Chlorophenyl | 3 | 70.1 | 145-146 |

| 5 | 4-Bromophenyl | 3 | 69.5 | 152-153 |

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,3-Disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes[4]

Reagents and Equipment:

-

5-chloro-1H-pyrazole starting material

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Ice bath

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of the corresponding 5-chloro-1H-pyrazole (2.00 mmol) in DMF (5-10 equiv.), POCl₃ (2-4 equiv.) is added dropwise at 0 °C.

-

The reaction mixture is then heated to 120 °C and stirred for the time indicated in Table 1. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice water.

-

The mixture is neutralized with a saturated aqueous solution of NaHCO₃ and extracted with CH₂Cl₂ (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehyde.

Protocol 2: Synthesis of 2-(3-aryl-4-formylpyrazol-1-yl)thiazoles[3]

Reagents and Equipment:

-

Hydrazone of an aryl methyl ketone and 2-hydrazinothiazole

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ethanol for crystallization

-

Round-bottom flask with a magnetic stirrer

-

Water bath

-

Buchner funnel and filter paper

Procedure:

-

The Vilsmeier reagent is prepared by adding POCl₃ (1.1 mL, 12 mmol) to DMF (10 mL) under cooling.

-

To this reagent, the appropriate hydrazone (4 mmol) is added.

-

The reaction mixture is stirred at 60–65 °C for 3 hours.

-

After the reaction is complete, the mixture is poured into ice-cold water.

-

The solid that separates upon neutralization with NaHCO₃ is filtered, washed with water, and dried.

-

The crude product is crystallized from ethanol to yield the pure 2-(3-aryl-4-formylpyrazol-1-yl)thiazole.

Application in Drug Development and Signaling Pathways

The pyrazole scaffold is a key component in a multitude of clinically approved drugs, demonstrating a wide range of biological activities including anti-inflammatory, anticancer, and antimicrobial effects.[5][6] The functionalization of pyrazoles through methods like the Vilsmeier-Haack reaction is crucial for the development of new therapeutic agents that can modulate specific biological pathways.

For instance, pyrazole derivatives have been developed as potent inhibitors of various protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of cancer.

Caption: Pyrazole inhibitors targeting the MAPK signaling pathway.

Many pyrazole-containing drugs, such as Encorafenib, function as BRAF inhibitors, targeting a key component of the MAP kinase (MAPK) signaling pathway.[7] Others have been designed to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical regulator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[5] The 4-formyl group introduced by the Vilsmeier-Haack reaction provides a synthetic entry point to generate diverse libraries of pyrazole derivatives for screening against such targets.

References

- 1. ijpcbs.com [ijpcbs.com]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]

- 7. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde

CAS Number: 36640-52-5

This technical guide provides a comprehensive overview of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, a heterocyclic aromatic compound of interest to researchers in medicinal chemistry and drug development. This document details its chemical properties, a detailed synthesis protocol, and an exploration of its potential biological activities, supported by experimental methodologies and relevant pathway diagrams.

Compound Identification and Properties

1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which is a common scaffold in many pharmaceutically active compounds.[1] The substituents on this core, a phenyl group at position 1, a p-tolyl group at position 3, and a carbaldehyde (formyl) group at position 4, define its chemical reactivity and biological profile.

Table 1: Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 36640-52-5 | [2][3] |

| IUPAC Name | 3-(4-methylphenyl)-1-phenylpyrazole-4-carbaldehyde | [2] |

| Molecular Formula | C₁₇H₁₄N₂O | [2] |

| Molecular Weight | 262.31 g/mol | [2] |

| Melting Point | 119 °C | [3] |

| Boiling Point | 450 °C at 760 mmHg | [3] |

| Density | 1.12 g/cm³ | [3] |

| LogP | 3.66 | [3] |

Synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde

The primary synthetic route to this compound is a two-step process involving the formation of a hydrazone intermediate followed by cyclization and formylation via the Vilsmeier-Haack reaction.[4]

Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for the synthesis of pyrazole-4-carbaldehydes.[4]

Step 1: Synthesis of 1-(p-tolyl)ethanone phenylhydrazone (Intermediate)

-

To a solution of 4'-Methylacetophenone (0.019 mol) in 60 mL of ethanol, add phenylhydrazine hydrochloride (0.028 mol) and 1 mL of concentrated acetic acid.[4]

-

Heat the reaction mixture under reflux for 1 hour.[4]

-

Upon cooling, the phenylhydrazone intermediate will precipitate.

-

Filter the precipitate, wash it with cold ethanol, and dry it under a vacuum. The completion of the reaction can be monitored by thin-layer chromatography (TLC).[4]

Step 2: Vilsmeier-Haack Cyclization and Formylation

-

Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF).

-

Slowly add the dried 1-(p-tolyl)ethanone phenylhydrazone (1 equivalent) from Step 1 to the Vilsmeier-Haack reagent while maintaining the cool temperature.

-

After the addition is complete, heat the reaction mixture to 70-80°C and stir for 5-6 hours. Monitor the reaction progress using TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The solid product, 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, will precipitate out.

-

Filter the solid, wash thoroughly with water, and dry.

-

Recrystallize the crude product from ethanol to obtain the purified compound.

Synthesis Workflow Diagram

References

- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde | C17H14N2O | CID 689801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS#:36640-52-5 | 1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE | Chemsrc [chemsrc.com]

- 4. asianpubs.org [asianpubs.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. This application note provides a detailed protocol for the synthesis of 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the development of various pharmaceutical agents and functional materials. The synthesis involves the cyclization and formylation of 4'-methylacetophenone phenylhydrazone using the Vilsmeier-Haack reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Reaction Scheme

The overall reaction for the synthesis of 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde is depicted below:

Step 1: Formation of 4'-Methylacetophenone Phenylhydrazone

Step 2: Vilsmeier-Haack Cyclization and Formylation

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄N₂O | [1] |

| Molecular Weight | 262.31 g/mol | [1] |

| Appearance | White to orange to green powder/crystal | [2] |

| Melting Point | 119 °C | [2] |

| ¹H NMR (CDCl₃, ppm) | δ 9.9 (s, 1H, CHO), 8.3 (s, 1H, pyrazole-H), 7.2-7.8 (m, 9H, Ar-H), 2.4 (s, 3H, CH₃) | [1] |

| ¹³C NMR (CDCl₃, ppm) | δ 185.0 (CHO), 153.0, 140.0, 138.0, 130.0, 129.5, 129.0, 128.5, 125.0, 120.0, 118.0, 21.5 (CH₃) | [1] |

| IR (KBr, cm⁻¹) | ~1680 (C=O, aldehyde), ~1595 (C=N, pyrazole), ~3050 (Ar C-H) | |

| Mass Spectrum (m/z) | 262 [M]⁺ |

Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.

Experimental Protocols

Materials and Reagents:

-

4'-Methylacetophenone

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)

-

Crushed Ice

-

Ethyl Acetate

-

Hexane

-

Silica Gel for column chromatography

Protocol 1: Synthesis of 4'-Methylacetophenone Phenylhydrazone (Intermediate)

-

In a round-bottom flask, dissolve 4'-methylacetophenone (1.0 eq) in ethanol.

-

Add phenylhydrazine (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the crude 4'-methylacetophenone phenylhydrazone.

-

The crude product can be recrystallized from ethanol to obtain a pure crystalline solid.

Protocol 2: Synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

-

In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (5-10 mL).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (3.0 eq) dropwise to the cooled DMF with constant stirring. Maintain the temperature below 5 °C.

-

After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier-Haack reagent.

-

Dissolve 4'-methylacetophenone phenylhydrazone (1.0 eq) in a minimum amount of anhydrous DMF.

-

Add the solution of the hydrazone dropwise to the Vilsmeier-Haack reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat it to 60-80 °C for 4-8 hours. Monitor the reaction by TLC.[3]

-

Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate or potassium carbonate solution until the pH is approximately 7-8.

-

The precipitated solid product is filtered, washed thoroughly with water, and dried.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from ethanol.

Visualizations

Caption: Mechanism of the Vilsmeier-Haack reaction for pyrazole synthesis.

References

- 1. 1-Phenyl-3-p-tolyl-1h-pyrazole-4-carbaldehyde | C17H14N2O | CID 689801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-PHENYL-3-P-TOLYL-1H-PYRAZOLE-4-CARBALDEHYDE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the chemical synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The synthesis is a two-step process commencing with the condensation of p-tolyl acetophenone and phenylhydrazine to form the pyrazole core, followed by formylation at the C-4 position using the Vilsmeier-Haack reaction. This protocol is designed to be a comprehensive guide for laboratory synthesis, ensuring reproducibility and high yield.

Introduction

Pyrazole derivatives are a significant class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and functional materials. Their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties, have made them a focal point of drug discovery research. The introduction of a carbaldehyde group at the 4-position of the pyrazole ring provides a versatile synthetic handle for further molecular elaboration, enabling the creation of diverse chemical libraries for screening. The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich aromatic and heterocyclic systems, such as pyrazoles.[1][2][3] This protocol details the synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, a specific derivative with potential applications in various research fields.

Chemical Reaction Pathway

Figure 1: Overall synthetic pathway for 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde.

Experimental Protocols

Step 1: Synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole

This procedure is adapted from established methods for the synthesis of 1,3-disubstituted pyrazoles from acetophenones and hydrazines.[4][5]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| p-Tolyl acetophenone | C₉H₁₀O | 134.18 | 0.01 mol (1.34 g) | Starting material |

| Phenylhydrazine | C₆H₈N₂ | 108.14 | 0.01 mol (1.08 g) | Reagent |

| Ethanol | C₂H₅OH | 46.07 | 25 mL | Solvent |

| Glacial Acetic Acid | CH₃COOH | 60.05 | 2-3 drops | Catalyst |

| Distilled Water | H₂O | 18.02 | As needed | For washing |

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve p-tolyl acetophenone (0.01 mol, 1.34 g) in ethanol (25 mL).

-

To this solution, add phenylhydrazine (0.01 mol, 1.08 g) followed by 2-3 drops of glacial acetic acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

-

If a precipitate forms, filter the solid product and wash it with a small amount of cold ethanol. If no precipitate forms, pour the reaction mixture into ice-cold water with stirring to induce precipitation.

-

Collect the crude product by vacuum filtration and wash thoroughly with distilled water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-phenyl-3-p-tolyl-1H-pyrazole.

-

Dry the purified product in a vacuum oven.

Step 2: Synthesis of 1-Phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

This formylation step is a standard Vilsmeier-Haack reaction, a widely used method for introducing a formyl group onto electron-rich heterocyclic rings.[1][4][6][7]

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 1-Phenyl-3-p-tolyl-1H-pyrazole | C₁₆H₁₄N₂ | 234.30 | 0.005 mol (1.17 g) | Starting material |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 10 mL | Reagent/Solvent |

| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 0.015 mol (1.4 mL) | Reagent |

| Crushed Ice | H₂O | 18.02 | As needed | For work-up |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | For neutralization |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | Extraction solvent |

| Hexane | C₆H₁₄ | 86.18 | As needed | For recrystallization |

Procedure:

-

In a three-necked round-bottom flask equipped with a dropping funnel and a calcium chloride guard tube, place N,N-dimethylformamide (DMF) (10 mL) and cool it to 0-5 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (0.015 mol, 1.4 mL) dropwise to the cooled DMF with constant stirring. This forms the Vilsmeier reagent. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, stir the mixture for another 30 minutes at 0-5 °C.

-

To this freshly prepared Vilsmeier reagent, add a solution of 1-phenyl-3-p-tolyl-1H-pyrazole (0.005 mol, 1.17 g) in a minimum amount of DMF.

-

After the addition, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, then heat it to 60-70 °C for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The solid product that precipitates out is collected by vacuum filtration and washed with cold water.

-